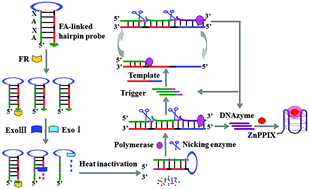A target-triggered exponential amplification-based DNAzyme biosensor for ultrasensitive detection of folate receptors†
Chemical Communications Pub Date: 2014-10-14 DOI: 10.1039/C4CC07230H
Abstract
We develop a new method for ultrasensitive detection of folate receptors (FRs) using a target-triggered isothermally exponential amplification reaction (EXPAR)-based DNAzyme biosensor. This method exhibits excellent specificity and high sensitivity with a detection limit as low as 0.23 fM and a large dynamic range of 6 orders of magnitude from 1 fM to 1 nM. It might be further applied for the detection of various small molecule-binding proteins by simply changing the linked small molecule moiety of the hairpin probes.


Recommended Literature
- [1] Novel hydroxyl-containing reduction-responsive pseudo-poly(aminoacid) via click polymerization as an efficient drug carrier†
- [2] Molecular rectification: self-assembled monolayers of a donor–(π-bridge)–acceptor chromophore connected via a truncated Au–S–(CH2)3 bridge
- [3] Comparative study of alterations in phospholipid profiles upon liver cancer in humans and mice†
- [4] Peculiar holes on checkerboard facets of a trigonal prismatic Au9Ag36(SPhCl2)27(PPh3)6 cluster caused by steric hindrance and magic electron count†
- [5] Boron–nitrogen doped carbon scaffolding: organic chemistry, self-assembly and materials applications of borazine and its derivatives
- [6] Hydrophobic domain flexibility enables morphology control of amphiphilic systems in aqueous media†
- [7] Obituary
- [8] Front cover
- [9] Inside back cover
- [10] Synthesis and molecular weight control of poly(3-hexylthiophene) using electrochemical polymerization in a flow microreactor†










